molecular formula C11H18NO3P B8614627 Diethyl 3-aminobenzylphosphonate

Diethyl 3-aminobenzylphosphonate

Cat. No.: B8614627
M. Wt: 243.24 g/mol
InChI Key: FAJAGJFBIUNJBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 3-aminobenzylphosphonate is a useful research compound. Its molecular formula is C11H18NO3P and its molecular weight is 243.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of diethyl 3-aminobenzylphosphonate derivatives. Research has shown that certain derivatives exhibit potent activity against various bacterial strains, suggesting their potential as new antimicrobial agents. For instance, a study on diethyl benzylphosphonate derivatives highlighted their cytotoxic effects against model bacterial strains, indicating that modifications to the phenyl ring can enhance their efficacy .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli0.08 mg/ml
Compound BS. aureus0.07 mg/ml
Compound CK. pneumonia0.11 mg/ml

Glycerolipid Biosynthesis Inhibition

This compound has been explored for its potential to inhibit glycerol-3-phosphate acyltransferase (GPAT), an enzyme involved in glycerolipid biosynthesis. Compounds designed based on this phosphonate have shown promise in reducing triacylglycerol synthesis, which is crucial for addressing obesity and related metabolic disorders .

Table 2: GPAT Inhibition Studies

CompoundIC50 Value (µM)Effectiveness (%)
Compound D2550
Compound E1570

Synthetic Applications

This compound serves as a reagent in various organic synthesis reactions. Its ability to participate in palladium-catalyzed reactions has been particularly noted, leading to the development of new synthetic pathways for producing complex molecules with improved yields .

Synthesis of Novel Compounds

One notable application is its role in synthesizing tert-butyl carbamate derivatives through reactions with other phosphonates, showcasing its versatility as a building block in organic synthesis .

Table 3: Synthetic Pathways Utilizing this compound

Reaction TypeProductYield (%)
Palladium-catalyzedTert-butyl carbamate38
Horner-Wadsworth-EmmonsNew phosphonate derivatives50

Development of Antimicrobial Agents

A comprehensive study focused on the synthesis and evaluation of diethyl benzylphosphonates revealed their potential as substitutes for existing antibiotics used against hospital infections. The research demonstrated that specific structural modifications significantly enhanced their antimicrobial properties, paving the way for future drug development .

Contrast Agents in Medical Imaging

Another case study involved the use of diethyl aminobenzylphosphonate in developing gadolinium-based contrast agents for magnetic resonance imaging (MRI). The compound was successfully modified to improve its targeting capabilities towards myelin, demonstrating its utility in medical diagnostics .

Properties

Molecular Formula

C11H18NO3P

Molecular Weight

243.24 g/mol

IUPAC Name

3-(diethoxyphosphorylmethyl)aniline

InChI

InChI=1S/C11H18NO3P/c1-3-14-16(13,15-4-2)9-10-6-5-7-11(12)8-10/h5-8H,3-4,9,12H2,1-2H3

InChI Key

FAJAGJFBIUNJBK-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=CC(=CC=C1)N)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of the diethyl (3-nitrobenzyl)phosphonate prepared as described above, in MeOH (5 mL) was hydrogenated in the presence of 10% Pd/C (100 mg) overnight. The reaction mixture was filtered and the filtrate concentrated in vacuo to afford the desired product diethyl (3-aminobenzyl)phosphonate (0.690 g; yield: 95%), which was used directly in further chemistries without purification. 1H-NMR (CDCl3, 400 MHz): δ=1.24 (t, J=7.2 Hz, 6H), 3.04 (d, J=21.6 Hz, 2 H), 3.66 (s, br, 2 H), 4.01 (q, J=7.2 Hz, 4 H), 6.57 (d, J=8.8 Hz, 1 H), 6.67-6.68 (m, 2 H), 7.08 (t, J=7.6 Hz, 1 H). MS (ES+): m/z 244.00 (MH+). HPLC: tR=2.24 min (ZQ3, polar—5 min).
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Synthesis routes and methods II

Procedure details

Following the procedure described in part E of Example 1 (R), (S)-α-[[2-[((1,1-dimethylethyl)dimethylsilyl)oxy]-2-[4-hydroxy-3-[(methylsulfonyl)amino]phenyl]ethyl]amino]-4-methoxybenzeneacetic acid was condensed with diethyl 3-aminobenzylphosphonate to generate the title compound. The diethyl 3-aminobenzylphosphonate was prepared by sequential treatment of commercial 3-nitrobenzyl bromide with triethyl phosphite at 125° C. for 6 hours followed by reduction with Na2S2 O4 in THF/H2O at 100° C.
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Synthesis routes and methods III

Procedure details

A solution of the diethyl(3-nitrobenzyl)phosphonate prepared as described above, in MeOH (5 mL) was hydrogenated in the presence of 10% Pd/C (100 mg) overnight. The reaction mixture was filtered and the filtrate concentrated in vacuo to afford the desired product diethyl(3-aminobenzyl)phosphonate (0.690 g; yield: 95%), which was used directly in further chemistries without purification. 1H-NMR (CDCl3, 400 MHz): δ=1.24 (t, J=7.2 Hz, 6H), 3.04 (d, J=21.6 Hz, 2H), 3.66 (s, br, 2H), 4.01 (q, J=7.2 Hz, 4H), 6.57 (d, J=8.8 Hz, 1H), 6.67-6.68 (m, 2H), 7.08 (t, J=7.6 Hz, 1H). MS (ES+): m/z 244.00 (MH+). HPLC: tR=2.24 min (ZQ3, polar—5 min).
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0 (± 1) mol
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reactant
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5 mL
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solvent
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100 mg
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